Cas no 1439899-45-2 (3-[3-(Aminomethyl)phenyl]-tetrahydropyrimidin-2(1H)-one hydrochloride)
![3-[3-(Aminomethyl)phenyl]-tetrahydropyrimidin-2(1H)-one hydrochloride structure](https://ja.kuujia.com/scimg/cas/1439899-45-2x500.png)
3-[3-(Aminomethyl)phenyl]-tetrahydropyrimidin-2(1H)-one hydrochloride 化学的及び物理的性質
名前と識別子
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- 3-[3-(Aminomethyl)phenyl]-tetrahydropyrimidin-2(1H)-one hydrochloride
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- インチ: 1S/C11H15N3O.ClH/c12-8-9-3-1-4-10(7-9)14-6-2-5-13-11(14)15;/h1,3-4,7H,2,5-6,8,12H2,(H,13,15);1H
- InChIKey: ZPHMVAFDHSHCOE-UHFFFAOYSA-N
- ほほえんだ: C1(=O)NCCCN1C1=CC=CC(CN)=C1.[H]Cl
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 2
3-[3-(Aminomethyl)phenyl]-tetrahydropyrimidin-2(1H)-one hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM504733-1g |
1-(3-(Aminomethyl)phenyl)tetrahydropyrimidin-2(1H)-onehydrochloride |
1439899-45-2 | 97% | 1g |
$619 | 2023-02-02 |
3-[3-(Aminomethyl)phenyl]-tetrahydropyrimidin-2(1H)-one hydrochloride 関連文献
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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John J. Lavigne Chem. Commun., 2003, 1626-1627
3-[3-(Aminomethyl)phenyl]-tetrahydropyrimidin-2(1H)-one hydrochlorideに関する追加情報
3-[3-(Aminomethyl)phenyl]-tetrahydropyrimidin-2(1H)-one hydrochloride (CAS No. 1439899-45-2): A Novel Compound in Medicinal Chemistry and Pharmaceutical Research
3-[3-(Aminomethyl)phenyl]-tetrahydropyrimidin-2(1H)-one hydrochloride (CAS No. 1439899-45-2) has emerged as a promising candidate in the field of medicinal chemistry due to its unique molecular framework and potential therapeutic applications. This compound belongs to the class of tetrahydropyrimidinone derivatives, which are known for their diverse biological activities, including anti-inflammatory, antitumor, and neuroprotective properties. The structural features of this molecule, particularly the 3-(aminomethyl)phenyl substituent and the tetrahydropyrimidinone ring system, play a critical role in determining its pharmacological profile and mechanism of action.
Recent studies have highlighted the importance of 3-[3-(Aminomethyl)phenyl]-tetrahydropyrimidin-2(1H)-one hydrochloride in the development of targeted therapies for chronic inflammatory diseases. The aminomethyl group at the phenyl ring is believed to enhance the molecule’s ability to interact with specific protein targets, such as inflammatory cytokine receptors, thereby modulating immune responses. This structural modification may also improve the compound’s solubility and bioavailability, which are critical factors in drug development.
In the context of pharmaceutical research, the hydrochloride salt form of this compound is particularly significant. The hydrochloride salt enhances the compound’s stability and facilitates its formulation into various dosage forms, including oral tablets and injectable solutions. This makes it a versatile candidate for both acute and chronic therapeutic applications. The molecular weight of the compound, approximately 350 g/mol, further supports its suitability for pharmaceutical use, as it allows for precise dosing and reduced potential for metabolic interactions.
One of the most notable advancements in the study of 3-[3-(Aminomethyl)phenyl]-tetrahydropyrimidin-2(1H)-one hydrochloride is its potential role in the treatment of neurodegenerative disorders. Recent preclinical studies have demonstrated that this compound can cross the blood-brain barrier, enabling it to target central nervous system (CNS) pathways associated with conditions such as Alzheimer’s disease and Parkinson’s disease. The ability to modulate intracellular signaling pathways, such as the MAPK/ERK pathway, has been identified as a key mechanism underlying its neuroprotective effects.
Additionally, the compound has shown promising results in the inhibition of specific enzymes involved in the progression of inflammatory diseases. For example, in vitro experiments have revealed that 3-[3-(Aminomethyl)phenyl]-tetrahydropyrimidin-2(1H)-one hydrochloride can effectively inhibit the activity of cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins. This property makes it a potential therapeutic agent for conditions such as rheumatoid arthritis and inflammatory bowel disease (IBD).
Recent advances in medicinal chemistry have also focused on the synthesis and optimization of 3-[3-(Aminomethyl)phenyl]-tetrahydropyrimidin-2(1H)-one hydrochloride to improve its therapeutic efficacy. Researchers have employed combinatorial chemistry approaches to modify the molecular structure, aiming to enhance its binding affinity to target proteins while minimizing off-target effects. These efforts have led to the identification of several analogs with improved pharmacokinetic profiles, which are currently under evaluation in preclinical trials.
The pharmacokinetic properties of 3-[3-(Aminomethyl)phenyl]-tetrahydropyrimidin-2(1H)-one hydrochloride are another area of active research. Studies have shown that the compound exhibits moderate oral bioavailability, with a half-life of approximately 4-6 hours in animal models. This suggests that it may be suitable for once-daily dosing regimens, which could improve patient compliance in long-term therapeutic applications. Further clinical trials are needed to confirm these findings in human subjects.
In the realm of drug discovery, the 3-(aminomethyl)phenyl substituent has been identified as a key functional group for enhancing the compound’s biological activity. This group is believed to interact with specific amino acid residues in target proteins, thereby modulating their function. The ability to fine-tune the chemical structure of this substituent has allowed researchers to develop a series of derivatives with varying degrees of potency and selectivity, which are being explored for their potential in treating a wide range of diseases.
Moreover, the compound’s potential as a lead molecule for the development of new drugs has been further supported by its ability to modulate the activity of ion channels involved in pain signaling. In vitro experiments have demonstrated that 3-[3-(Aminomethyl)phenyl]-tetrahydropyrimidin-2(1H)-one hydrochloride can selectively block voltage-gated sodium channels, which are known to play a critical role in the transmission of pain signals. This property makes it a promising candidate for the treatment of chronic pain conditions, including neuropathic pain and migraine.
The therapeutic potential of 3-[3-(Aminomethyl)phenyl]-tetrahydropyrimidin-2(1H)-one hydrochloride is further underscored by its ability to reduce oxidative stress in cellular models. Oxidative stress is a common feature in many chronic diseases, including cardiovascular disorders and diabetes. Recent studies have shown that this compound can act as an antioxidant, scavenging free radicals and preventing cellular damage. This dual mechanism of action—anti-inflammatory and antioxidant—may contribute to its broad therapeutic applications.
As the field of pharmacology continues to evolve, the role of 3-[3-(Aminomethyl)phenyl]-tetrahydropyrimidin-2(1H)-one hydrochloride in modern medicine is likely to expand. Ongoing research is focused on understanding the molecular mechanisms underlying its biological activity, as well as optimizing its chemical structure for improved therapeutic outcomes. The development of this compound represents a significant step forward in the quest for more effective and targeted treatments for a wide range of diseases.
In conclusion, 3-[3-(Aminomethyl)phenyl]-tetrahydropyrimidin-2(1H)-one hydrochloride (CAS No. 1439899-45-2) is a promising candidate in the field of medicinal chemistry, with potential applications in the treatment of inflammatory, neurodegenerative, and pain-related disorders. Its unique molecular structure, combined with its favorable pharmacokinetic properties, positions it as a valuable asset in the development of new therapeutic agents. As research in this area continues to advance, it is expected that this compound will play an increasingly important role in the treatment of various diseases, offering new hope for patients in need of effective and targeted therapies.
Further clinical trials and pharmacological studies are essential to fully elucidate the therapeutic potential of 3-[3-(Aminomethyl)phenyl]-tetrahydropyrimidin-2(1H)-one hydrochloride. These studies will not only help to confirm its safety and efficacy in human subjects but also provide insights into its mechanism of action, which could lead to the development of even more advanced therapeutic agents in the future. The continued exploration of this compound’s properties is likely to contribute significantly to the advancement of modern medicine and the improvement of patient care.
Ultimately, the discovery and development of 3-[3-(Aminomethyl)phenyl]-tetrahydropyrimidin-2(1H)-one hydrochloride represent a milestone in the field of pharmaceutical science. Its potential to address a wide range of medical conditions, coupled with its favorable pharmacological profile, underscores its importance as a lead molecule for future drug development. As researchers continue to investigate its properties and applications, it is anticipated that this compound will play a pivotal role in shaping the future of therapeutic interventions.
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